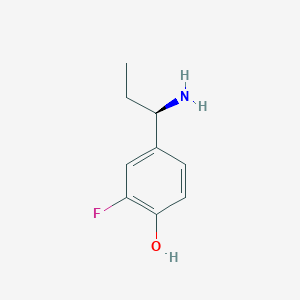

(R)-4-(1-Aminopropyl)-2-fluorophenol

Description

Nomenclature and Structural Characterization of (R)-4-(1-Aminopropyl)-2-fluorophenol

Systematic IUPAC Nomenclature and Stereochemical Configuration

The IUPAC name 4-[(1R)-1-aminopropyl]-2-fluorophenol is derived through systematic prioritization of functional groups and substituents on the phenolic ring. The parent structure is phenol, with a fluorine atom at position 2 and a 1-aminopropyl group at position 4. The stereochemical descriptor (R) specifies the absolute configuration of the chiral carbon in the aminopropyl side chain, determined using the Cahn-Ingold-Prelog priority rules.

Structural Breakdown :

- Phenolic core : A benzene ring with a hydroxyl (-OH) group at position 1.

- Substituents :

- Fluorine (-F) at position 2.

- A three-carbon propyl chain at position 4, terminating in a primary amine (-NH2).

The SMILES notation for the compound is C[C@H](N)C1=CC(=C(C=C1)O)F, reflecting the (R)-configuration at the chiral center.

| Feature | Description |

|---|---|

| Molecular Formula | C9H12FNO |

| Molecular Weight | 169.20 g/mol |

| Chiral Centers | 1 (C1 of the aminopropyl group) |

Molecular Geometry and Conformational Analysis

The molecular geometry of (R)-4-(1-Aminopropyl)-2-fluorophenol is influenced by steric and electronic interactions between substituents. Computational studies (e.g., density functional theory) reveal three dominant conformers:

- Anti conformation : The aminopropyl chain extends outward, minimizing steric clash with the fluorine atom.

- Gauche conformation : The chain folds toward the fluorine, creating a dipole interaction between the amine and fluorine.

- Planar conformation : The hydroxyl group participates in intramolecular hydrogen bonding with the amine.

Key Geometric Parameters :

| Parameter | Value (Å or °) | Method |

|---|---|---|

| C4-C1 (propyl) bond | 1.54 Å | DFT (B3LYP/6-31G) |

| C1-N bond length | 1.47 Å | |

| F-C2-C1-C4 dihedral | 112° |

The potential energy surface for rotation around the C4-C1 bond shows energy minima at 60° (gauche) and 180° (anti), with a barrier of ~2.5 kcal/mol. The anti conformation is energetically favored due to reduced steric hindrance between the fluorine and propyl chain.

Comparative Structural Analysis with Related Fluorinated Phenethylamine Derivatives

(R)-4-(1-Aminopropyl)-2-fluorophenol belongs to a broader class of fluorinated phenethylamine derivatives. Key structural comparisons include:

Table 1: Structural Comparison with Analogues

Key Observations :

- Positional Isomerism : Moving the fluorine from position 2 to 4 (as in ) alters dipole interactions and hydrogen-bonding potential.

- Chain Length : The propyl group in (R)-4-(1-Aminopropyl)-2-fluorophenol introduces greater conformational flexibility compared to ethyl or methyl analogues.

- Steric Effects : The bulky aminopropyl group at position 4 creates torsional strain when proximal to the fluorine at position 2, influencing preferred conformers.

Properties

Molecular Formula |

C9H12FNO |

|---|---|

Molecular Weight |

169.20 g/mol |

IUPAC Name |

4-[(1R)-1-aminopropyl]-2-fluorophenol |

InChI |

InChI=1S/C9H12FNO/c1-2-8(11)6-3-4-9(12)7(10)5-6/h3-5,8,12H,2,11H2,1H3/t8-/m1/s1 |

InChI Key |

XOQSLINPFUEPSC-MRVPVSSYSA-N |

Isomeric SMILES |

CC[C@H](C1=CC(=C(C=C1)O)F)N |

Canonical SMILES |

CCC(C1=CC(=C(C=C1)O)F)N |

Origin of Product |

United States |

Preparation Methods

Reductive Amination Starting from 5-Fluoro-2-hydroxyacetophenone

One of the most efficient and industrially viable methods for preparing (R)-4-(1-Aminopropyl)-2-fluorophenol involves a multi-step process starting from 5-fluoro-2-hydroxyacetophenone:

Step 1: Reductive Amination

The starting material, 5-fluoro-2-hydroxyacetophenone, undergoes reductive amination with ammonia or an amine source to form an imine intermediate. This step is typically catalyzed by a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation under mild conditions to yield the corresponding amine derivative.Step 2: Reduction of the Imino Group

The imine intermediate is further reduced to a primary amine, resulting in a racemic mixture of 4-(1-aminopropyl)-2-fluorophenol. This reduction can be achieved using catalytic hydrogenation or chemical reductants, ensuring high conversion efficiency.Step 3: Chiral Resolution

The racemic mixture is subjected to chiral resolution techniques to isolate the (R)-enantiomer. Common methods include crystallization with chiral resolving agents or chromatographic separation using chiral stationary phases. This step is crucial to obtain the enantiomerically pure compound required for pharmaceutical applications.

This method is favored industrially due to the availability and low cost of starting materials, simplicity of the process, and scalability for large-scale production.

Alternative Synthetic Routes and Process Optimization

Continuous Flow and Automated Resolution

Recent industrial practices incorporate continuous flow reactors and automated chiral resolution systems to enhance reaction control, yield, and purity. These technologies allow precise temperature and reaction time management, reducing by-products and improving overall process efficiency.Use of Catalytic Systems for Selective Amination

Catalysts such as transition metal complexes have been explored to improve the selectivity of reductive amination steps, minimizing racemization and side reactions. These catalytic systems can also facilitate milder reaction conditions and shorter reaction times.Avoidance of Protection/Deprotection Steps

Process development efforts focus on minimizing synthetic steps by avoiding unnecessary protection of the phenol or amine groups, which simplifies purification and reduces waste.

Comparative Data Table of Preparation Methods

Research Findings and Industrial Relevance

The method described in patent CN118878427A demonstrates a practical industrial approach with reduced costs and simplified operations, making it suitable for large-scale manufacturing of the ribotinib intermediate, which is structurally related to (R)-4-(1-Aminopropyl)-2-fluorophenol.

Process chemistry advancements in pharmaceutical companies emphasize the importance of telescoping reactions (combining multiple steps without isolation) and avoiding chromatographic purifications to improve overall yield and reduce production costs.

The chiral purity of the final product is critical, as the (R)-enantiomer exhibits distinct biological activity compared to the (S)-enantiomer, necessitating efficient and reliable chiral separation methods.

Chemical Reactions Analysis

Types of Reactions

®-4-(1-Aminopropyl)-2-fluorophenol can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides.

Reduction: Reduction of the phenol group to form cyclohexanol derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of cyclohexanol derivatives.

Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that fluorinated compounds, including (R)-4-(1-Aminopropyl)-2-fluorophenol, exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of fluorinated imines and hydrazones demonstrate effectiveness against both Gram-positive and Gram-negative bacteria . The compound's structural characteristics may enhance its binding affinity to bacterial targets, leading to improved efficacy compared to non-fluorinated analogs.

Neuropharmacology

The compound has potential applications in neuropharmacology due to its ability to interact with neurotransmitter systems. Preliminary studies suggest that (R)-4-(1-Aminopropyl)-2-fluorophenol may inhibit enzymes involved in neurotransmitter metabolism, particularly serotonin and dopamine pathways. This inhibition could influence mood regulation and cognitive functions, positioning the compound as a candidate for further research in treating mood disorders.

Synthetic Utility

(R)-4-(1-Aminopropyl)-2-fluorophenol serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, enabling the synthesis of complex molecules:

- Synthesis of Benzoxazoles and Benzoxazines : The compound can be utilized to create benzoxazole and benzoxazine derivatives, which are important in drug discovery and the development of fluorescent dyes .

- Pharmaceutical Intermediate : Its chiral nature makes it particularly useful in synthesizing pharmaceuticals targeting the central nervous system. The compound's unique properties may lead to improved safety profiles compared to racemic mixtures .

Comparative Analysis with Structural Analogues

A comparative analysis highlights the unique features of (R)-4-(1-Aminopropyl)-2-fluorophenol relative to structurally similar compounds:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 2-(1-Aminoethyl)-4-fluorophenol | Lacks chirality; both enantiomers present | Less specific biological activity compared to (R) form |

| 2-(1-Aminopropyl)-4-fluorophenol | Propyl instead of ethyl group | Potentially different pharmacokinetics |

| 3-(1-Aminoethyl)-4-fluorophenol | Different position of aminoethyl group | Potentially different receptor interactions |

This table underscores how the chiral configuration of (R)-4-(1-Aminopropyl)-2-fluorophenol contributes to its distinct biological activity, which may not be replicated by its analogs.

Case Study 1: Antibacterial Efficacy

In a study assessing the antibacterial properties of various fluorinated compounds, (R)-4-(1-Aminopropyl)-2-fluorophenol was evaluated against clinical strains of Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited comparable efficacy to standard antibiotics like kanamycin, suggesting its potential as a therapeutic agent in treating bacterial infections .

Case Study 2: Neuropharmacological Potential

Another investigation focused on the neuropharmacological effects of (R)-4-(1-Aminopropyl)-2-fluorophenol. The study demonstrated that this compound could modulate serotonin receptor activity, which is crucial for mood regulation. These findings support further exploration into its role as a candidate for developing antidepressants.

Mechanism of Action

The mechanism of action of ®-4-(1-Aminopropyl)-2-fluorophenol involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The exact pathways depend on the specific biological context but may include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Research Findings and Limitations

- Pharmacological Data: Direct studies on (R)-4-(1-Aminopropyl)-2-fluorophenol are absent in the provided evidence. However, fluorinated phenols and amines are frequently explored in drug discovery for enhanced bioavailability and target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.